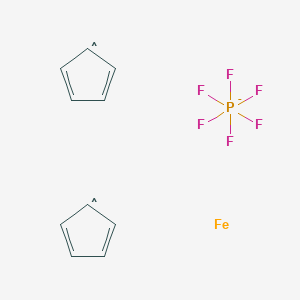
Silicic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silicic acid, methyl ester, also known as methyl orthosilicate, tetramethoxysilane, tetramethyl ester of silicic acid, or tetramethyl silicate, is a clear, colorless liquid . It has a chemical formula of C₄H₁₂O₄Si .
Synthesis Analysis
This compound is typically synthesized by the reaction of tetraethyl orthosilicate (TEOS) with methanol in the presence of a catalyst, such as hydrochloric acid or ammonia . Another method involves the use of diazomethane, where carboxylic acids react with diazomethane to produce methyl esters .Molecular Structure Analysis
The molecular structure of this compound is explained using three resonance forms .Chemical Reactions Analysis
In typical reactions, the alkoxy group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
This compound has a low viscosity and a high boiling point of 161-165°C, making it a useful solvent and binder in various applications . It has a molecular weight of 152.22 g/mol . It is a clear, colorless liquid with a boiling point of 250°F and a freezing point of 28°F .Mechanism of Action
Safety and Hazards
Exposure to silicic acid, methyl ester can cause irritation to the eyes and corneal damage following even short-term exposure to the vapor. It can also cause lung and kidney injury, and pulmonary edema . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Properties
| 12002-26-5 | |
Molecular Formula |
CH4O3Si |
Molecular Weight |
92.13 g/mol |
IUPAC Name |
hydroxy-methoxy-oxosilane |
InChI |
InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3 |
InChI Key |
LZCGXIDLIBLGTF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


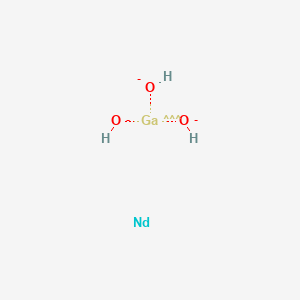
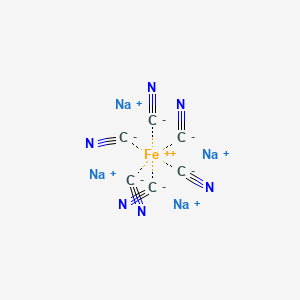
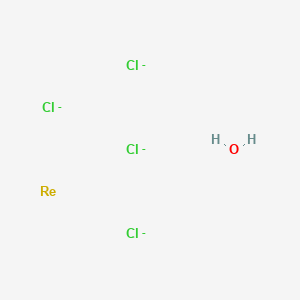

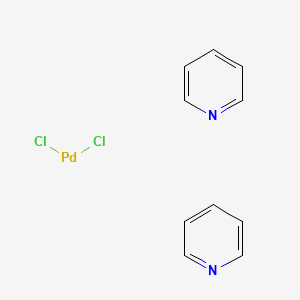

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
